molecular formula C20H26N2O4 B15014218 (5E)-2,6-dihydroxy-5-[4-(nonyloxy)benzylidene]pyrimidin-4(5H)-one

(5E)-2,6-dihydroxy-5-[4-(nonyloxy)benzylidene]pyrimidin-4(5H)-one

Cat. No.: B15014218
M. Wt: 358.4 g/mol
InChI Key: LDNVDNNGBCAHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(NONYLOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: is a chemical compound known for its unique structure and properties. This compound belongs to the class of diazinane triones, which are characterized by a diazinane ring with three keto groups. The presence of the nonyloxyphenyl group attached to the diazinane ring gives this compound distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[4-(NONYLOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of a diazinane derivative with a nonyloxyphenyl aldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge between the diazinane ring and the nonyloxyphenyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound may be used to study enzyme interactions and binding affinities due to its specific structural features. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial .

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-{[4-(NONYLOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular processes, making it useful in various therapeutic and research applications .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-{[4-(NONYLOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in the presence of the nonyloxyphenyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

5-[(4-nonoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H26N2O4/c1-2-3-4-5-6-7-8-13-26-16-11-9-15(10-12-16)14-17-18(23)21-20(25)22-19(17)24/h9-12,14H,2-8,13H2,1H3,(H2,21,22,23,24,25)

InChI Key

LDNVDNNGBCAHQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.